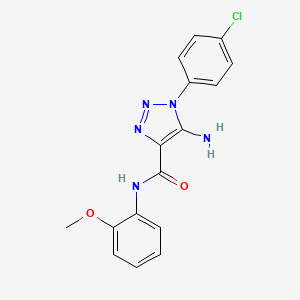

5-amino-1-(4-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC16378432

Molecular Formula: C16H14ClN5O2

Molecular Weight: 343.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14ClN5O2 |

|---|---|

| Molecular Weight | 343.77 g/mol |

| IUPAC Name | 5-amino-1-(4-chlorophenyl)-N-(2-methoxyphenyl)triazole-4-carboxamide |

| Standard InChI | InChI=1S/C16H14ClN5O2/c1-24-13-5-3-2-4-12(13)19-16(23)14-15(18)22(21-20-14)11-8-6-10(17)7-9-11/h2-9H,18H2,1H3,(H,19,23) |

| Standard InChI Key | YHKBDPYQEHJCOR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,2,3-triazole core substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with a carboxamide moiety linked to a 2-methoxyphenylamine. The 5-amino group enhances hydrogen-bonding potential, critical for target engagement . The IUPAC name systematically describes this arrangement:

-

1-(4-Chlorophenyl): A phenyl ring with a chlorine substituent at the para position.

-

N-(2-Methoxyphenyl): A methoxy group at the ortho position of the aniline ring.

-

5-Amino-1H-1,2,3-triazole-4-carboxamide: The triazole core with amino and carboxamide functional groups .

Physicochemical Properties

While exact data for this compound is unavailable, analogs with similar substituents exhibit molecular weights ranging from 346.1 to 453.23 g/mol . Calculated lipophilicity (cLogD) for related triazoles falls below 3, suggesting moderate solubility, though kinetic solubility may require formulation optimization .

Synthesis and Optimization

Synthetic Routes

Two primary methodologies emerge for constructing the triazole-carboxamide scaffold:

-

Cyclization of Azides with Cyanoacetate Derivatives: As demonstrated by , ethyl 2-cyanoacetate reacts with in situ-generated benzyl azides under basic conditions to form the triazole core. For example, ethyl 5-amino-1-(4-(morpholinomethyl)benzyl)-1H-1,2,3-triazole-4-carboxylate (42) was synthesized via this route, yielding a 48% isolated product .

-

Dimroth Reaction: Alternative approaches involve enole-mediated click reactions, such as the synthesis of 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, followed by amidation with 4-chloroaniline using 1,1′-carbonyldiimidazole (CDI) .

Structure-Activity Relationships (SAR)

Key modifications impacting potency and selectivity include:

-

Para-Substituents on the Benzyl Group: Replacement of thiomethyl (-SMe) with hydrophobic groups (e.g., isopropyl, cyclopropyl) enhances potency by 10-fold, suggesting occupation of a hydrophobic binding pocket .

-

Amide Substituents: Electron-withdrawing groups (e.g., 3,5-dimethoxyphenyl) improve metabolic stability and selectivity. For instance, 58 (3,5-dimethoxyphenylamide) exhibited pEC50 > 7 and >100-fold selectivity over VERO cells .

-

Triazole Core Modifications: Replacement of the triazole with imidazole or pyrazole abolishes activity, underscoring the necessity of the triazole’s hydrogen-bonding network .

Table 1: Impact of Substituents on Potency and Selectivity

| Compound | R1 (Benzyl) | R2 (Amide) | pEC50 | Selectivity (VERO) |

|---|---|---|---|---|

| 3 | SMe | 3-MeOPh | 6.1 | >100-fold |

| 11 | iPr | 3-MeOPh | 7.4 | >100-fold |

| 58 | Morpholine | 3,5-(MeO)₂Ph | 7.2 | >100-fold |

Pharmacological Profile

Metabolic Stability

Early leads like 3 suffered from high intrinsic clearance (Cl_i = 6.4 mL·min⁻¹·g⁻¹) in mouse liver microsomes, attributed to oxidation of the benzyl thiomethyl group to sulfoxide (16) . Introducing morpholine or 3,5-dimethoxy substituents (58) reduced clearance by 50%, enhancing oral bioavailability .

Solubility and Permeability

Kinetic aqueous solubility for 58 exceeded 50 μM, sufficient for oral dosing. Calculated polar surface area (PSA) of 90–110 Ų aligns with moderate blood-brain barrier permeability, though in vivo studies are needed .

Table 2: Pharmacokinetic Parameters of Select Analogs

| Compound | cLogD | Solubility (μM) | Cl_i (mL·min⁻¹·g⁻¹) |

|---|---|---|---|

| 3 | 2.8 | 12 | 6.4 |

| 58 | 2.1 | 58 | 3.2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume